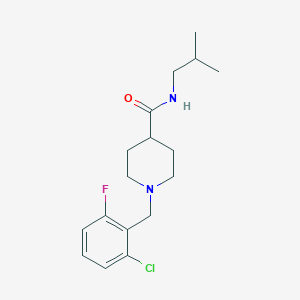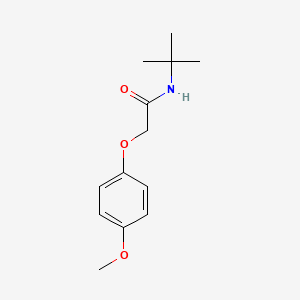![molecular formula C18H25N2O3P B5030195 diisopropyl [anilino(3-pyridinyl)methyl]phosphonate](/img/structure/B5030195.png)
diisopropyl [anilino(3-pyridinyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl [anilino(3-pyridinyl)methyl]phosphonate, also known as DIPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPAM is a phosphonate ester that contains an aniline and pyridine moiety, making it a versatile compound for use in organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins. In medicinal chemistry, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to inhibit the activity of enzymes involved in the replication of viruses, making it a potential antiviral agent. In addition, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to inhibit the growth of tumor cells by targeting specific proteins involved in cell division and proliferation.
Biochemical and Physiological Effects:
diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antiviral activity. In addition, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using diisopropyl [anilino(3-pyridinyl)methyl]phosphonate in lab experiments is its versatility and ease of synthesis. diisopropyl [anilino(3-pyridinyl)methyl]phosphonate can be synthesized in a laboratory setting with relative ease, making it a readily available reagent for use in various experiments. However, one limitation of using diisopropyl [anilino(3-pyridinyl)methyl]phosphonate is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving diisopropyl [anilino(3-pyridinyl)methyl]phosphonate, including the development of new synthetic methods for the compound, the investigation of its potential as an antitumor and antiviral agent, and the exploration of its use in material science. In addition, further research is needed to fully understand the mechanism of action of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate and its potential applications in various fields.
Synthesemethoden
The synthesis of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate involves the reaction of 3-pyridinemethanamine with diisopropyl phosphite and aniline in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to yield the final product. The synthesis of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate is a relatively straightforward process and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
Diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has shown great potential in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been used as a reagent for the synthesis of various compounds, including amino acids, peptides, and heterocycles. In medicinal chemistry, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been investigated for its potential as an antitumor and antiviral agent. In material science, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been used to prepare various polymers and nanomaterials.
Eigenschaften
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-pyridin-3-ylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N2O3P/c1-14(2)22-24(21,23-15(3)4)18(16-9-8-12-19-13-16)20-17-10-6-5-7-11-17/h5-15,18,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYFHISWXIVMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CN=CC=C1)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5030115.png)
![8-[(4-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5030123.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-cyclohexen-1-ylmethyl)piperazine](/img/structure/B5030132.png)
![N-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5030138.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)
![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)
![N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5030171.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![N-1,3-benzodioxol-5-yl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5030181.png)
![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)

![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)